N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-bromobenzenesulfonamide
Overview
Description
“N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-bromobenzenesulfonamide” is a chemical compound that has been studied for its potential biological activities . It belongs to the class of compounds known as 1,3,4-thiadiazoles .
Synthesis Analysis
The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield of the synthesis process is reported to be high .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. The compound contains an amino group, a thiadiazole ring, and a bromobenzenesulfonamide moiety .Chemical Reactions Analysis
The compound has been evaluated for its urease inhibitor activities . The results indicate that the compound could interact well with the active site of the urease enzyme .Scientific Research Applications
Photodynamic Therapy Applications :
- A study by Pişkin, Canpolat, and Öztürk (2020) focused on a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Crystallography and Tautomerism :
- Research by Li, Bond, Johansson, and van de Streek (2014) identified the crystal structure of a thiadiazole compound, highlighting the presence of an imine tautomer rather than the previously reported amine tautomer. This study is significant in understanding the tautomeric forms of thiadiazole derivatives (Li, Bond, Johansson, & van de Streek, 2014).
Noncovalent Interaction Studies :
- A study conducted by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives, including thiadiazole-2-amines, provided insights into non-covalent interactions using crystallographic and QTAIM analysis. This research contributes to understanding the molecular interactions in such compounds (El-Emam et al., 2020).
Anticancer Activity :
- Karakuş et al. (2018) synthesized and evaluated a series of thiadiazol benzenesulfonamide derivatives for their anticancer activity. One of the compounds in this series showed marked anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines (Karakuş et al., 2018).
Antimicrobial and Antiproliferative Agents :
- A research by Abd El-Gilil (2019) described the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives showing potential as antimicrobial and antiproliferative agents. This indicates the relevance of these compounds in developing new antimicrobial strategies (Abd El-Gilil, 2019).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-bromobenzenesulfonamide is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . It is found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . This prevents the enzyme from catalyzing its usual reaction, thereby inhibiting its function .
Biochemical Pathways
The inhibition of urease affects the urea cycle, a biochemical pathway that converts urea to ammonia and carbon dioxide . This can disrupt the pH balance within cells, as the conversion of urea to ammonia leads to an increase in pH . This is particularly significant in the context of certain bacterial infections, such as those caused by Helicobacter pylori, where the survival of the bacteria is dependent on an increased pH .
Pharmacokinetics
The compound’s efficacy against the urease enzyme suggests that it is able to reach its target in sufficient concentrations
Result of Action
The inhibition of urease by this compound can have significant molecular and cellular effects. For example, it can disrupt the survival of H. pylori bacteria, which rely on urease activity to maintain a suitable pH environment . Additionally, the compound has been shown to have high activity against the urease enzyme, with an IC50 value of 2.85 µM .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to inhibit urease . .
Properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-bromobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2S2/c11-7-1-3-8(4-2-7)19(16,17)13-6-5-9-14-15-10(12)18-9/h1-4,13H,5-6H2,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIQWVSOLZVVLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCC2=NN=C(S2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901160428 | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901160428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199215-87-6 | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-bromobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901160428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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